1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine
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Overview
Description
“1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine” is a chemical compound with the molecular formula C23H29N3O and a molecular weight of 363.50 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to an indole ring via an amine linkage . The indole ring is further substituted with an acetyl group . The exact spatial arrangement and bond lengths/angles would require more specific data or computational modeling to determine.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not specified in the available resources . More research is needed to provide a detailed analysis of these properties.Scientific Research Applications
Synthesis and Structural Characterization
- Enantiomeric Pure Derivatives Synthesis : Król et al. (2022) described the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from corresponding diastereomers, providing insights into the structural configurations via X-ray crystallography. These derivatives are significant for their potential application in developing enantiomerically pure substances with desired biological activities (Król et al., 2022).
- Intermediate Synthesis for Pharmacological Studies : Ogurtsov and Rakitin (2021) synthesized new compounds from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, highlighting their role as convenient intermediates for further pharmacological exploration (Ogurtsov & Rakitin, 2021).
Potential Biological Activities
- Neuropeptide Y Y2 Receptor Antagonist : Bonaventure et al. (2004) characterized a novel compound, indicating its potential as a selective antagonist for the neuropeptide Y Y2 receptor. This study illustrates the compound's ability to bind and inhibit specific receptors, suggesting applications in neuroscience research (Bonaventure et al., 2004).
- Antimicrobial and Antioxidant Activities : Ghoneim et al. (2021) discussed the synthesis of substituted indoles with antimicrobial and antioxidant properties. This study underscores the chemical versatility of indole derivatives and their potential use in developing new therapeutic agents (Ghoneim et al., 2021).
Chemical Functionalities Optimization
- Cannabinoid Receptor 1 Modulation : Khurana et al. (2014) identified key structural requirements in indole-2-carboxamides for allosteric modulation of the CB1 receptor, providing a framework for designing compounds with improved pharmacological profiles (Khurana et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-[5-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-18(27)26-16-10-20-17-22(7-8-23(20)26)24-21-11-14-25(15-12-21)13-9-19-5-3-2-4-6-19/h2-8,17,21,24H,9-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFSVNCIJRXULX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375562 |
Source
|
Record name | 1-(5-{[1-(2-Phenylethyl)piperidin-4-yl]amino}-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394653-85-1 |
Source
|
Record name | 1-(5-{[1-(2-Phenylethyl)piperidin-4-yl]amino}-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-N-[1-(2-phenylethyl)piperidin-4-yl]-indolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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